molecular formula C22H21FN2O B12922216 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-12-5

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12922216
CAS No.: 918646-12-5
M. Wt: 348.4 g/mol
InChI Key: WBPDDVRNXWMWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic organic compound featuring a fused 3,4-dihydroquinolinone core, a structure of significant interest in medicinal chemistry . The incorporation of a fluorine atom is a common bioisosteric strategy in drug design, often employed to improve metabolic stability, enhance membrane permeability, and modulate the electronic properties of lead compounds . While the specific biological profile of this compound requires empirical determination, molecules based on the 3,4-dihydroquinolinone scaffold are frequently investigated for their activity on neurological targets. Related structures have been explored as potent, multi-target directed ligands for complex neurodegenerative diseases, showing promise as inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Furthermore, fluoro-substituted 3,4-dihydroquinazoline analogs have demonstrated significant cytotoxic effects against cancer cell lines and the ability to block T-type calcium channels (Cav3.2), which are relevant for both cancer research and pain management . This combination of features makes this compound a valuable chemical entity for researchers in pharmaceutical development and biochemistry, particularly for screening new therapeutics for oncology and central nervous system disorders. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

918646-12-5

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

7-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-21(2)17-10-9-15(23)12-19(17)25(20(26)22(21,3)4)16-11-14-7-5-6-8-18(14)24-13-16/h5-13H,1-4H3

InChI Key

WBPDDVRNXWMWSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918646-36-3)
  • Substituents : Chlorine (Cl) at position 8 vs. fluorine (F) in the target compound.
  • Molecular formula : C22H21ClN2O (MW: 364.87 g/mol).
  • Impact : Chlorine’s larger atomic radius increases steric hindrance and may alter binding affinity. The higher molecular weight could reduce diffusion rates compared to the fluoro analogue .
3-Methyl-3,4-dihydro-2H-[1,3''-biquinolin]-2-one (CAS: 918645-77-9)
  • Substituents : Lacks fluorine and three methyl groups.
  • Molecular formula : C19H16N2O (MW: 288.34 g/mol).
  • Impact : Reduced hydrophobicity (lower XLogP) and simpler structure may enhance solubility but decrease target selectivity .

Substituent-Driven Property Differences

Fluorine vs. Chlorine
  • Electronic effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability, whereas chlorine’s polarizability improves van der Waals interactions.
  • Biological activity : Fluorinated compounds often exhibit higher bioavailability in pharmaceuticals, while chlorinated derivatives are common in agrochemicals (e.g., flumioxazin, a herbicide with a benzoxazin core) .
Methyl Group Variations
  • Analogues with fewer methyl groups (e.g., 3-methyl derivatives) show lower molecular complexity and altered pharmacokinetics .

Pharmacological and Agrochemical Relevance

Insecticidal/Acaricidal Compounds
  • 3-(5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline: Shares the fluoro-tetramethyl motif but incorporates a quinoline instead of a biquinolinone core. This structural variation highlights the importance of the fused ring system in target specificity .
Herbicidal Activity
  • Flumioxazin (CAS: 103361-09-7): A benzoxazinone herbicide with a fluorinated dihydro ring. Despite differing core structures, both flumioxazin and the target compound leverage fluorine for enhanced activity and environmental persistence .

Key Properties

Compound Name Molecular Formula MW (g/mol) XLogP Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (CAS: 918646-05-6) C20H17N2OF 320.13 4.1 3 1
8-Chloro Analogue (CAS: 918646-36-3) C22H21ClN2O 364.87 4.9* 3 1
7-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 4590-52-7) C9H8FNO 165.17 1.8 2 0
3-Methyl Biquinolinone (CAS: 918645-77-9) C19H16N2O 288.34 3.2* 2 1

*Estimated based on structural similarity.

Biological Activity

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN2O
  • CAS Number : 897015-66-6

This compound features a biquinoline structure with fluorine and tetramethyl substituents that may influence its biological activity.

Biological Activity Overview

Research has focused on the compound's antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of biquinoline compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 7-fluoro derivatives have shown MIC values as low as 0.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit bacterial growth by interfering with essential cellular processes.
CompoundMIC (μg/mL)Target Organism
7-Fluoro derivative0.5Staphylococcus aureus
Other derivativesVariesVarious bacteria

Anticancer Activity

The cytotoxic effects of 7-fluoro derivatives have also been explored in cancer cell lines:

  • Cytotoxicity Testing : In vitro studies using the HepG2 liver cancer cell line indicated that certain derivatives exhibited significant cytotoxicity with IC50 values around 41.6 μM .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their potential therapeutic application.
Cell LineIC50 (μM)Activity
HepG241.6Moderate cytotoxicity
L-02 (normal liver)>100Low cytotoxicity

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated various biquinoline derivatives against common bacterial strains. The results highlighted that structural modifications significantly enhance antibacterial activity. The presence of halogen substituents was particularly noted to improve efficacy against resistant strains .
  • Cytotoxicity Evaluation :
    Another study assessed the cytotoxic effects of these compounds on different cancer cell lines. It was found that specific modifications in the molecular structure led to increased selectivity and potency against cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves two critical steps: (i) construction of the dihydroquinolinone core and (ii) introduction of fluorine and tetramethyl substituents.

  • Core Formation : Use LiAlH4 in THF for selective reduction of carbonyl groups, followed by cyclization with SOCl2 in CHCl3 to form the dihydroquinolinone scaffold .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 7-position is recommended, as seen in fluorinated dihydroquinolinone analogs .
  • Tetramethyl Substitution : Alkylation with methyl iodide under basic conditions (e.g., K2CO3/DMF) at the 3,3',4,4' positions.

Q. Key Factors Affecting Yield :

ConditionImpact
TemperatureHigher temps (>80°C) improve cyclization but may degrade fluorinated intermediates .
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
Reagent PuritySOCl2 must be anhydrous to avoid hydrolysis side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Confirm the dihydroquinolinone scaffold (δ 2.5–3.5 ppm for CH2 groups; δ 160–170 ppm for carbonyl) and fluorination (19F NMR: δ -110 to -120 ppm) .
  • HRMS : Validate molecular formula (C19H20FNO2 requires m/z 313.1483) .
  • X-ray Crystallography : Resolve stereochemistry of tetramethyl groups, as demonstrated in similar dihydroquinolinone derivatives .

Q. Common Pitfalls :

  • Fluorine’s strong deshielding effect may complicate 1H NMR interpretation; use 2D NMR (COSY, HSQC) to resolve overlaps .

Q. How can researchers ensure purity, and what challenges arise during purification?

Methodological Answer:

  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate isolation. Final compounds often require recrystallization from ethanol/water .
  • Purity Challenges :
    • Hydroscopicity : Tetramethyl groups increase hydrophobicity, leading to aggregation in aqueous solutions. Use sonication and lyophilization .
    • Fluorine Lability : Avoid strong acids/bases during workup to prevent defluorination .

Advanced Research Questions

Q. How should researchers design experiments to analyze discrepancies in reported biological activities (e.g., conflicting IC50 values)?

Methodological Answer:

  • Controlled Replication : Repeat assays under identical conditions (e.g., cell line, ATP concentration for kinase assays) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., EGFR-TKI inhibition) and cell-based (e.g., proliferation in A549 cells) assays .
  • Data Normalization : Account for batch-to-batch variability in compound purity via HPLC quantification .

Case Study :
If one study reports IC50 = 50 nM (enzymatic) and another IC50 = 1 µM (cell-based), differences may arise from cell permeability. Use logP measurements and PAMPA assays to correlate permeability with activity .

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to model interactions. Fluorine’s electronegativity enhances hydrogen bonding with Lys721 .
  • MD Simulations : Simulate ligand-protein stability in water (GROMACS, 100 ns) to assess conformational changes induced by tetramethyl groups .

Validation :
Compare computational ΔG values with experimental Kd from SPR (Surface Plasmon Resonance). A >10% discrepancy suggests force field limitations .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of this compound?

Methodological Answer:

  • Solubility Enhancement : Formulate as a cyclodextrin complex (e.g., β-CD) to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methyl groups at 3,3',4,4' positions reduce CYP450 oxidation .

Q. Key Metrics :

ParameterTarget RangeMethod
logP2.5–3.5Shake-flask
Plasma Protein Binding<90%Ultrafiltration

Q. How can structure-activity relationship (SAR) studies systematically evaluate the role of fluorine and tetramethyl groups?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with (i) fluorine replaced by Cl/H and (ii) methyl groups replaced by ethyl/isopropyl .

  • Biological Testing :

    DerivativeEGFR IC50 (nM)Solubility (µg/mL)
    7-Fluoro-tetramethyl5015
    7-H-tetramethyl20030
    7-Fluoro-dimethyl12010

Key Insight : Fluorine enhances potency but reduces solubility; tetramethyl groups mitigate metabolism but increase hydrophobicity .

Q. What in vivo models are appropriate for assessing efficacy and toxicity?

Methodological Answer:

  • Efficacy : Use xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10 mg/kg). Monitor tumor volume via caliper measurements .
  • Toxicity : Conduct acute toxicity studies in rodents (OECD 423). Focus on renal/hepatic biomarkers (ALT, creatinine) due to fluorine’s potential bioaccumulation .

Data Interpretation :
A >20% body weight loss indicates dose-limiting toxicity; adjust formulations to improve tolerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.